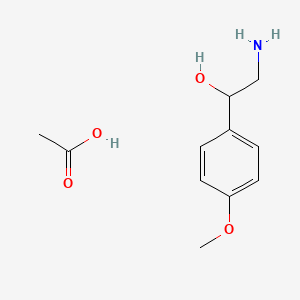![molecular formula C20H16BrNO2 B12672750 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide CAS No. 84434-08-2](/img/structure/B12672750.png)
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide is a chemical compound known for its unique structure and properties. It is a pyridinium salt, which is a class of compounds widely recognized for their applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide typically involves the reaction of 4-(oxophenylacetyl)phenylmethyl chloride with pyridine in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide can be compared with other pyridinium salts, such as:
1-Methylpyridinium bromide: Known for its use in organic synthesis and as a phase-transfer catalyst.
1-Benzylpyridinium bromide: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
1-Phenylpyridinium bromide: Studied for its potential biological activities and applications in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
84434-08-2 |
|---|---|
Molecular Formula |
C20H16BrNO2 |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
1-phenyl-2-[4-(pyridin-1-ium-1-ylmethyl)phenyl]ethane-1,2-dione;bromide |
InChI |
InChI=1S/C20H16NO2.BrH/c22-19(17-7-3-1-4-8-17)20(23)18-11-9-16(10-12-18)15-21-13-5-2-6-14-21;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
SWFRNIFNAUTMHU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


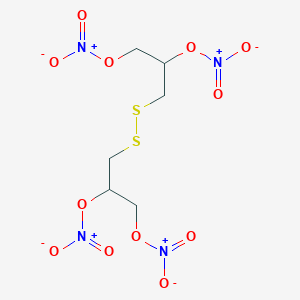
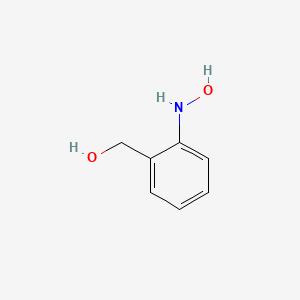
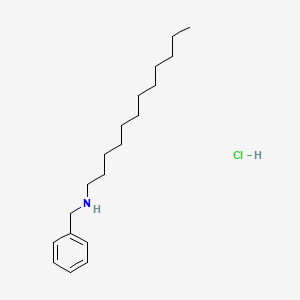


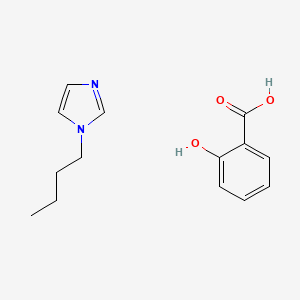


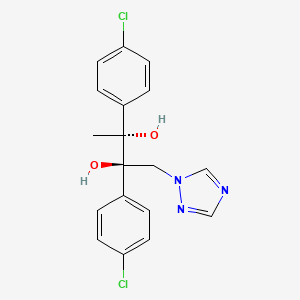
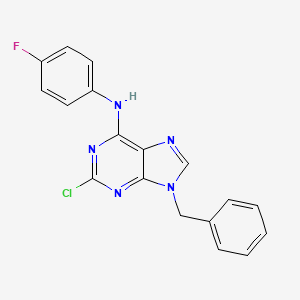

![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
